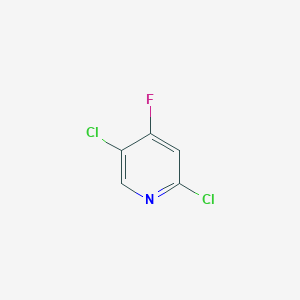

3-(三氟甲基)-4,5,6,7-四氢-1H-吲唑-6-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trifluoromethyl groups are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy and X-ray diffraction . Theoretical calculations provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .

Chemical Reactions Analysis

Trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Trifluoromethyl groups are known to enhance the lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .

科学研究应用

抗结核药物设计中的三氟甲基基团

抗结核药物设计领域中三氟甲基取代基的战略性定位:这篇综述强调了三氟甲基(-CF3)取代基在抗结核研究中的重要性。研究表明,向抗结核药物中添加 -CF3 基团可以通过增强药效学和药代动力学特性来提高其效力。-CF3 基团的独特优势在于其亲脂性增强作用,使其成为现代抗结核药物设计中独特的取代基,表明含有该基团的化合物在解决结核病和相关疾病方面具有潜在的研究应用 (Thomas, 1969)。

三唑衍生物在药物化学中的应用

新型 1,2,4-三唑衍生物的生物学特征(文献综述):1,2,4-三唑的化学在寻找具有生物活性的物质方面得到了关注。这些化合物表现出多种生物活性,包括抗菌、抗真菌、抗氧化、抗炎和抗病毒活性。这篇综述强调了 1,2,4-三唑衍生物在科学研究中的重要性,特别是在开发新药方面 (Ohloblina, 2022)。

三唑在药物发现中的应用

1,4-二取代 1,2,3-三唑的合成路线综述

: 本综述讨论了 1,2,3-三唑作为有机化合物中的关键骨架,在药物发现、材料科学等方面具有广泛的应用。重点是 1,4-二取代 1,2,3-三唑的合成路线,表明该化合物在开发新的具有生物活性的分子方面具有潜力 (Kaushik et al., 2019)。

吲唑衍生物在治疗学中的应用

吲唑衍生物及其治疗应用专利综述(2013-2017)

: 本综述分析了吲唑衍生物的专利,这是一类具有重要药理学意义的化合物。这些衍生物显示出有希望的抗癌和抗炎活性,以及在涉及蛋白激酶和神经变性疾病中的潜力。这表明吲唑衍生物,以及潜在的 3-(三氟甲基)-4,5,6,7-四氢-1H-吲唑-6-酮,可能具有有价值的治疗应用 (Denya, Malan, & Joubert, 2018)。

作用机制

Target of Action

Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .

Mode of Action

One hypothesis suggests that similar compounds may impair mitochondrial oxidative phosphorylation due to their structural similarity to phenolic compounds . Another hypothesis is that these compounds may target the gill, interfering with gill ion uptake .

Biochemical Pathways

It’s known that similar compounds can cause marked reductions in tissue glycogen and high energy phosphagens by interfering with oxidative atp production in the mitochondria .

Pharmacokinetics

Compounds with similar structures, such as flutamide, are known to undergo extensive first-pass metabolism, resulting in major metabolites like 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline .

Result of Action

Similar compounds have been found to cause metabolic disturbances that can lead to impaired physiological performance and, in some cases, mortality .

Action Environment

It’s known that certain herbicides, such as trifluralin, act better when soil humidity is between high and elevated .

安全和危害

未来方向

The future directions in the field of trifluoromethylation reactions are promising, with the potential for further development of agrochemical drugs . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one involves the condensation of 2,3,4,5-tetrahydro-1H-indazole-6-carboxylic acid with trifluoroacetic anhydride, followed by cyclization and reduction.", "Starting Materials": [ "2,3,4,5-tetrahydro-1H-indazole-6-carboxylic acid", "trifluoroacetic anhydride", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: 2,3,4,5-tetrahydro-1H-indazole-6-carboxylic acid is dissolved in acetic acid and reacted with trifluoroacetic anhydride to form the corresponding trifluoroacetylated derivative.", "Step 2: The trifluoroacetylated derivative is then cyclized by heating with ethanol to form the indazole ring.", "Step 3: The resulting intermediate is reduced with sodium borohydride in ethanol to yield the final product, 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one." ] } | |

| 944896-15-5 | |

分子式 |

C8H7F3N2O |

分子量 |

204.1 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。